1-[4-(diethylamino)benzyl]-3-piperidinol
Description
1-[4-(Diethylamino)benzyl]-3-piperidinol is a piperidine derivative characterized by a diethylamino-substituted benzyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound is synthesized via a reaction involving N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine and 4-isocyanatobenzonitrile in tetrahydrofuran (THF) under argon, followed by purification using silica gel chromatography . The product is obtained as a white solid with a melting point of 199.2–201.7 °C. Structural confirmation is achieved through $ ^1H $ NMR (300 MHz), which reveals distinct signals for the diethylamino group (δ 1.15–1.20 ppm, triplet) and the benzyl protons (δ 7.20–7.40 ppm, multiplet) .
Properties
IUPAC Name |
1-[[4-(diethylamino)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-11-5-6-16(19)13-17/h7-10,16,19H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLAPGBHXFLGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[4-(diethylamino)benzyl]-3-piperidinol with structurally or functionally related piperidine derivatives, focusing on synthesis, physicochemical properties, and spectral characteristics.
Structural Analogues with Substituted Benzyl Groups
- [1-(3-Chlorobenzyl)-4-piperidinyl]methanol (): Structure: Features a 3-chlorobenzyl group and a hydroxymethyl group at the 4-position of piperidine. Properties: Solid state; the chlorine substituent enhances lipophilicity compared to the diethylamino group in the target compound. Key Difference: The electron-withdrawing chlorine atom contrasts with the electron-donating diethylamino group, affecting solubility and reactivity .
- CHJ04089 (): Structure: Contains a 4-(2-(diethylamino)ethoxy)-3-methoxybenzyl group and a 2-isopropylphenoxy moiety. Properties: Colorless oil; $ ^1H $ NMR signals for the diethylamino group (δ 1.10–1.25 ppm) overlap with the target compound, but the methoxy group (δ 3.75 ppm) introduces distinct splitting patterns.
Piperidine Derivatives with Acyl or Spiro Substituents
- 1-Acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] (): Structure: Spirocyclic framework with an acyl group at the 1-position. Properties: Solid or oily substances; mass spectra show low-intensity molecular ions (0.5–8.0%), contrasting with the well-defined HR-MS data of the target compound. Key Difference: The spiro architecture introduces conformational rigidity, impacting pharmacokinetic properties .
- 1-ACETYL-4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE (): Structure: Contains electron-withdrawing trifluoromethyl and acetyl groups. Properties: Molecular weight 299.29; the trifluoromethyl group enhances metabolic stability compared to the diethylamino group. Key Difference: Strongly electron-deficient aromatic system influences reactivity in nucleophilic substitutions .
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. What are the established synthetic pathways for 1-[4-(diethylamino)benzyl]-3-piperidinol, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination to introduce the diethylamino-benzyl group to the piperidinol scaffold. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., palladium for hydrogenation) critically impact yields. For example, polar aprotic solvents may enhance nucleophilic reactivity but require careful purification to remove byproducts . Optimization protocols often employ Design of Experiments (DoE) to evaluate variable interactions, as seen in analogous piperidine derivatives .
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR verify substituent positions and stereochemistry (e.g., diethylamino proton shifts at δ 2.5–3.0 ppm and benzyl aromatic signals at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm) .
Q. What computational methods predict the compound’s physicochemical properties?
Tools like Gaussian or COSMO-RS calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations model interactions with biological targets (e.g., docking to GPCRs). SMILES/InChI notations (e.g., C1CCN(C(C1)O)CC2=CC=C(C=C2)N(CC)CC) enable database searches for analogous structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC values or receptor affinity may stem from assay conditions (e.g., cell line variability, buffer pH). Meta-analyses should:
Q. What factorial design strategies optimize reaction pathways for scaled synthesis?
A 2 factorial design evaluates variables:
Q. How does steric hindrance from the diethylamino-benzyl group influence regioselectivity in derivatization?
The bulky benzyl group directs electrophilic attacks to the less hindered 3-piperidinol oxygen. Computational models (e.g., DFT calculations) show that steric maps predict preferential reaction sites. Experimental validation via X-ray crystallography confirms regioselectivity trends .
Q. What in silico methods predict metabolic stability and toxicity?
- CYP450 Metabolism : Tools like StarDrop simulate oxidation sites.
- Toxicity : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks.
For instance, the diethylamino group may undergo N-dealkylation, generating reactive intermediates flagged by toxicity predictors .
Methodological Guidance for Data Interpretation
Q. How are spectral artifacts (e.g., NMR splitting) accounted for in structural analysis?
- Dynamic Effects : Variable-temperature NMR distinguishes conformational exchange (e.g., piperidine ring puckering).
- Decoupling Experiments : Suppress scalar coupling to simplify splitting patterns .
Q. What statistical frameworks address batch-to-batch variability in biological assays?
Mixed-effects models isolate batch effects from treatment effects. For example, a linear model (where = batch, = treatment) quantifies variability contributions .
Q. How do researchers validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins.
- BRET (Bioluminescence Resonance Energy Transfer) : Confirms ligand-receptor binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
